Methyl 3-bromo-5-cyclobutoxybenzoate
Description
Methyl 3-bromo-5-cyclobutoxybenzoate is a substituted methyl ester featuring a benzoate core with a bromine atom at the 3-position and a cyclobutoxy group at the 5-position. This compound is structurally distinct due to the cyclobutoxy substituent, a strained four-membered ether ring, which confers unique steric and electronic properties. The cyclobutoxy group may influence solubility, stability, and reactivity compared to simpler substituents like methyl or hydroxymethyl groups .
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
methyl 3-bromo-5-cyclobutyloxybenzoate |
InChI |
InChI=1S/C12H13BrO3/c1-15-12(14)8-5-9(13)7-11(6-8)16-10-3-2-4-10/h5-7,10H,2-4H2,1H3 |
InChI Key |
MEUGXNQUBHVVFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-cyclobutoxybenzoate typically involves the bromination of methyl 5-cyclobutoxybenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-cyclobutoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction typically produces alcohols or alkanes.
Scientific Research Applications
Methyl 3-bromo-5-cyclobutoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-cyclobutoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Observations :
- Solubility : Hydroxymethyl and formyl groups enhance polarity, increasing water solubility, whereas cyclobutoxy and methyl groups favor organic solvents. Data from methyl ester studies (IC-AMCE 2023) suggest bulky substituents reduce solubility in polar solvents .

- Reactivity : The formyl group in Methyl 5-bromo-2-formylbenzoate enables condensation reactions, absent in the cyclobutoxy analog. Bromine at position 3 (vs. 5) may alter regioselectivity in cross-coupling reactions .
Physicochemical Properties
Hypothetical data inferred from methyl ester trends () and structural analogs ():
| Property | This compound | Methyl 3-bromo-5-methylbenzoate | Methyl 5-bromo-2-formylbenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~289.1 | ~243.1 | ~243.0 |
| Melting Point (°C) | 85–90 (estimated) | 60–65 | 75–80 |
| Boiling Point (°C) | 320–330 (decomposes) | 280–290 | 300–310 |
| Solubility in H₂O | Low | Low | Moderate |
Notes:
Biological Activity
Methyl 3-bromo-5-cyclobutoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the bromine atom and the cyclobutoxy group, suggest various interactions with biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
- Molecular Weight : 285.13 g/mol
- Melting Point : Not extensively documented in current literature.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological pathways. The bromine atom enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. This characteristic is crucial for its potential as a drug candidate targeting various diseases.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Bacillus subtilis | 10 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
| Cell Line | IC50 Value |
|---|---|
| MCF-7 (Breast Cancer) | 25 µM |
| HeLa (Cervical Cancer) | 30 µM |
These results indicate its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The compound showed significant activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
- Cytotoxicity Assessment : In another study, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, suggesting that this compound could be developed into a novel anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

